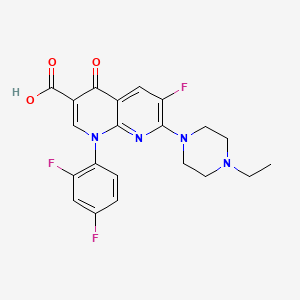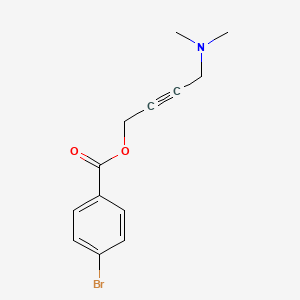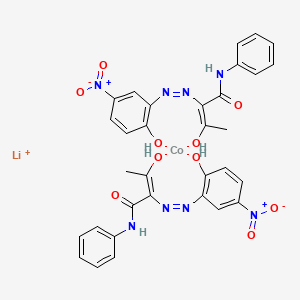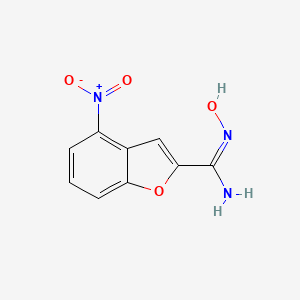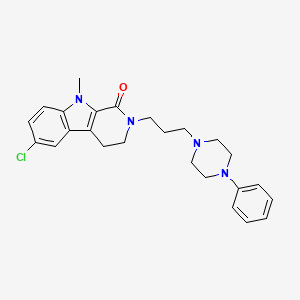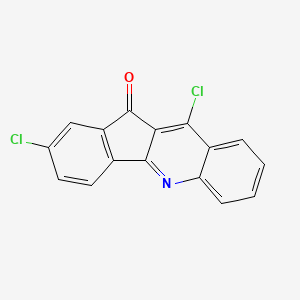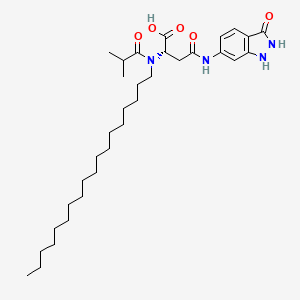
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is a complex organic compound characterized by its unique structure, which includes multiple phenyl and indene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Indene Derivatives: Starting with the synthesis of 6-propylindene, which can be achieved through Friedel-Crafts alkylation.
Vinylation: Introduction of vinyl groups through reactions such as Heck coupling.
Phenylation: Addition of phenyl groups using Suzuki-Miyaura coupling reactions.
Final Assembly: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Propylindene: A simpler compound with similar structural features.
Phenylindene Derivatives: Compounds with phenyl and indene groups but different substituents.
Vinylphenyl Compounds: Compounds with vinyl and phenyl groups.
Uniqueness
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Propriétés
Numéro CAS |
98064-13-2 |
|---|---|
Formule moléculaire |
C32H26N4O4S4 |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C32H26N4O4S4/c1-3-39-19-13-15-23-27(17-19)41-31(33-23)35-29(37)21-9-5-7-11-25(21)43-44-26-12-8-6-10-22(26)30(38)36-32-34-24-16-14-20(40-4-2)18-28(24)42-32/h5-18H,3-4H2,1-2H3,(H,33,35,37)(H,34,36,38) |
Clé InChI |
VXSRZYPNFZZCEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=NC6=C(S5)C=C(C=C6)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




